N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
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Overview
Description
N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide: is a chemical compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes a cyclopropyl group and a fluorophenoxyethyl moiety, making it a valuable asset for breakthrough discoveries in drug development and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclopropylamine with oxalyl chloride to form N1-cyclopropyl oxalamide. This intermediate is then reacted with 2-(4-fluorophenoxy)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials, contributing to innovations in fields such as electronics and nanotechnology.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide
- N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide
Comparison: N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is unique due to its specific structural features, such as the cyclopropyl group and the fluorophenoxyethyl moietyCompared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various research and industrial purposes.
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-9-1-5-11(6-2-9)19-8-7-15-12(17)13(18)16-10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPVSNNQRPDDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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